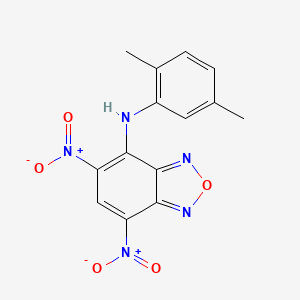![molecular formula C19H19ClN2O2 B5153229 N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide, also known as BCPAA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BCPAA belongs to the class of acrylamide derivatives and has been studied for its biochemical and physiological effects in various experimental models.
Mecanismo De Acción
The exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide is not fully understood. However, it has been proposed that N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide may exert its biological effects by modulating the activity of various enzymes and signaling pathways. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in experimental models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes. However, the limitations of using N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. One possible direction is to investigate the potential use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the use of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to elucidate the exact mechanism of action of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide and to investigate its potential toxicity and pharmacokinetic properties in vivo.
Métodos De Síntesis
The synthesis of N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 3-aminobutyric acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to give N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide. The purity of the compound can be improved by recrystallization from suitable solvents.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various experimental models. N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-4-18(23)21-16-5-3-6-17(13-16)22-19(24)12-9-14-7-10-15(20)11-8-14/h3,5-13H,2,4H2,1H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLWNORXKMJJRP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

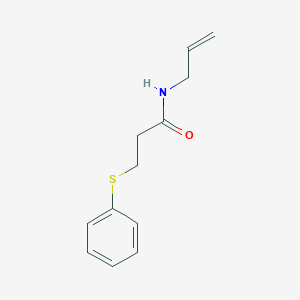
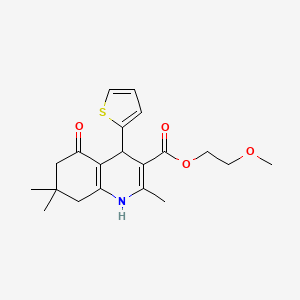
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
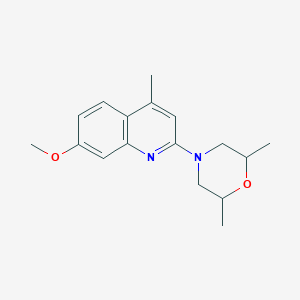
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)

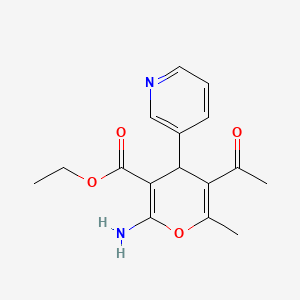
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
